3-Cyclobutyl-2,2-dimethylpropanoic acid
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Overview
Description
3-Cyclobutyl-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound features a cyclobutyl group attached to a 2,2-dimethylpropanoic acid moiety, making it an interesting subject for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2,2-dimethylpropanoic acid typically involves the reaction of cyclobutylmethyl bromide with 2,2-dimethylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution: The cyclobutyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclobutyl derivatives, substituted cyclobutyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and effects on cell function.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanepropanoic acid: Similar structure but lacks the 2,2-dimethyl substitution.
2,2-Dimethylbutanoic acid: Similar structure but lacks the cyclobutyl group.
Uniqueness
3-Cyclobutyl-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclobutyl and 2,2-dimethyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVRKDEBVFQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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